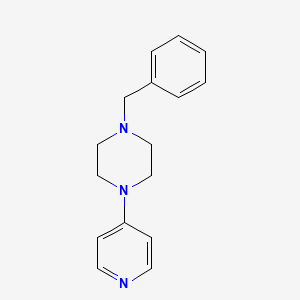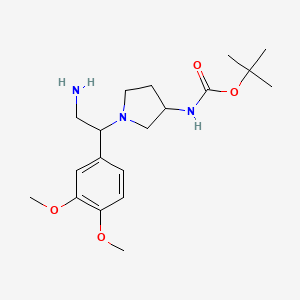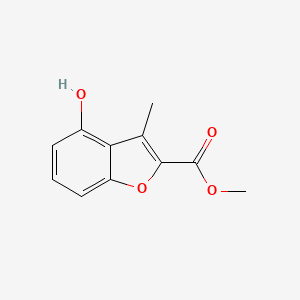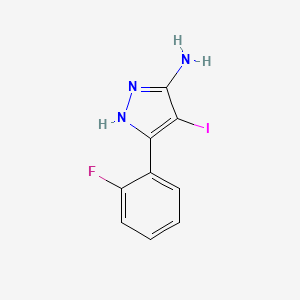
5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with fluorophenyl and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroacetophenone and hydrazine hydrate.
Formation of Pyrazole Ring: The initial step involves the formation of a pyrazole ring through the reaction of 2-fluoroacetophenone with hydrazine hydrate under reflux conditions.
Iodination: The resulting pyrazole intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Implementing efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles with different aryl or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for developing new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl and iodine groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: Another fluorophenyl-substituted heterocyclic compound used in organic synthesis.
Uniqueness
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of both fluorophenyl and iodine substituents on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7FIN3 |
|---|---|
Peso molecular |
303.07 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7FIN3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) |
Clave InChI |
SVIFUTWMSOYXKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=NN2)N)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)
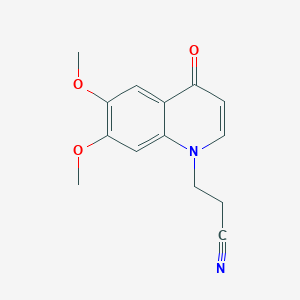
![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
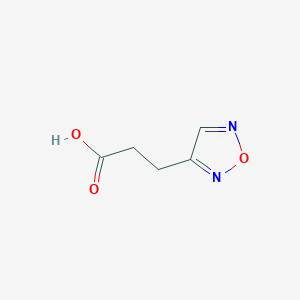


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)

